molecular formula C7H16ClNO B13346968 Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol hydrochloride

Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol hydrochloride

Cat. No.: B13346968
M. Wt: 165.66 g/mol
InChI Key: LEXAGCFGLWHAOU-UOERWJHTSA-N
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Description

Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol hydrochloride typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired stereochemistry. One common method involves the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, which allows for the efficient synthesis of both enantiomers of the compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced chiral catalysts and resolution techniques is crucial in the industrial production process to achieve the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, amines, and substituted cyclopentanes.

Scientific Research Applications

Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,5S)-2-amino-5-tert-butyl-cyclopentane-1-carboxylate
  • (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylate

Uniqueness

Rel-(1R,3S)-3-(dimethylamino)cyclopentan-1-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

(1R,3S)-3-(dimethylamino)cyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-8(2)6-3-4-7(9)5-6;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1

InChI Key

LEXAGCFGLWHAOU-UOERWJHTSA-N

Isomeric SMILES

CN(C)[C@H]1CC[C@H](C1)O.Cl

Canonical SMILES

CN(C)C1CCC(C1)O.Cl

Origin of Product

United States

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